molecular formula C20H14Cl2O3 B2679667 (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 688362-95-0

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2679667
CAS No.: 688362-95-0
M. Wt: 373.23
InChI Key: FVWCGFCJEOZUEK-JXMROGBWSA-N
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Description

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers can investigate its potential as a lead compound for drug development, exploring its interactions with biological targets and pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: A simpler chalcone with similar structural features but lacking the furan and dichlorophenyl groups.

    (E)-3-(4-hydroxyphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one: A related compound with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the furan ring and dichlorophenyl and methoxyphenyl substituents in (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one distinguishes it from other chalcones. These structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O3/c1-24-15-5-2-13(3-6-15)19(23)10-7-16-8-11-20(25-16)17-12-14(21)4-9-18(17)22/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWCGFCJEOZUEK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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